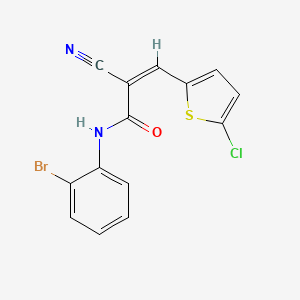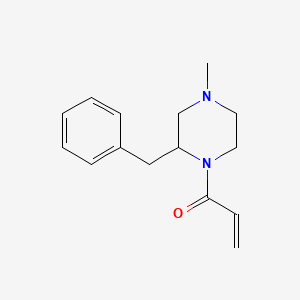![molecular formula C12H11F2N3O3S2 B2642713 3-{[1-(2,6-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097867-32-6](/img/structure/B2642713.png)
3-{[1-(2,6-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-{[1-(2,6-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole” is a chemical compound with the molecular formula C12H11F2N3O3S2 and a molecular weight of 347.35. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound also contains a 1,2,5-thiadiazole ring, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of this compound could involve the use of pyrrolidine as a scaffold . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if the ring is preformed . The fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides could be added to enhance the in vitro potency and ER profile .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a 1,2,5-thiadiazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle, which allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The 1,2,5-thiadiazole ring is a type of heterocyclic compound .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the steric factors of the pyrrolidine ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives have shown promising anticancer activity against various cancer cell lines. The synthesis and evaluation of arylazothiazoles and 1,3,4-thiadiazoles using novel catalysts under microwave irradiation revealed compounds with significant activity against colon and liver carcinoma cell lines. This highlights the potential of thiadiazole derivatives in cancer treatment research (Gomha et al., 2015).
Electrochromic Materials
The use of thiadiazolo[3,4-c]pyridine as an acceptor in the design of donor-acceptor-type electrochromic polymers demonstrates the potential of thiadiazole derivatives in developing fast-switching electrochromic materials with low bandgap and high coloration efficiency. These materials are promising for applications in smart windows, displays, and other electrochromic devices (Ming et al., 2015).
Antimicrobial and Antifungal Studies
Pyridine derivatives incorporating thiadiazole units have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds offer a basis for the development of new antimicrobial agents, addressing the need for novel treatments against resistant strains (Patel & Agravat, 2007).
Cholinesterase Inhibition
Research into the synthesis and biological activity of thiadiazole derivatives as cholinesterase inhibitors offers insights into their potential use in treating neurodegenerative diseases such as Alzheimer's. The design and evaluation of compounds for acetyl- and butyrylcholinesterase inhibition highlight the therapeutic potential of thiadiazole derivatives in this area (Pflégr et al., 2022).
Synthetic Methodologies
Novel strategies for the construction of azole heterocycles through oxidative desulfurization approaches using readily available reagents like iodobenzene and Oxone® demonstrate the utility of thiadiazole derivatives in advancing synthetic chemistry methodologies (Patel et al., 2012).
Future Directions
Properties
IUPAC Name |
3-[1-(2,6-difluorophenyl)sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O3S2/c13-9-2-1-3-10(14)12(9)22(18,19)17-5-4-8(7-17)20-11-6-15-21-16-11/h1-3,6,8H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKNCQBZPVPAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)S(=O)(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1H-indol-3-yl)methyl]-5-{[(4-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2642630.png)
![2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(1-piperidinyl)ethanone](/img/structure/B2642631.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2642634.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2642638.png)

![2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2642642.png)

![4-(4-ethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2642645.png)


![3-[4-(3-Phenyl-propyl)-piperidin-1-ylmethyl]-pyridine](/img/structure/B2642649.png)
![2-[(E)-3-(3-quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide](/img/structure/B2642652.png)

